Methyl 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylate

Description

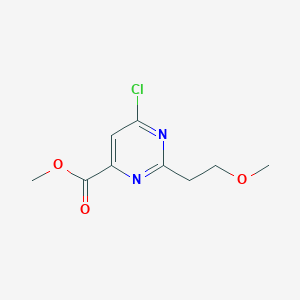

Methyl 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylate is a pyrimidine derivative characterized by three key substituents:

- A chlorine atom at the 6-position.

- A 2-methoxyethyl group at the 2-position.

- A methyl ester at the 4-position.

Its structure enables versatility in chemical modifications, making it a candidate for drug discovery pipelines targeting enzymes such as histone deacetylases (HDACs) .

Properties

Molecular Formula |

C9H11ClN2O3 |

|---|---|

Molecular Weight |

230.65 g/mol |

IUPAC Name |

methyl 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylate |

InChI |

InChI=1S/C9H11ClN2O3/c1-14-4-3-8-11-6(9(13)15-2)5-7(10)12-8/h5H,3-4H2,1-2H3 |

InChI Key |

YQTDYPKLHJEBAI-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1=NC(=CC(=N1)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylate typically involves the reaction of 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction is monitored using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the desired product is obtained .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding pyrimidine N-oxides.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used under basic conditions.

Major Products Formed:

Oxidation: Pyrimidine N-oxides.

Reduction: Various reduced derivatives of the pyrimidine ring.

Substitution: Substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates that compounds similar to methyl 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylate exhibit antimicrobial and antifungal activities. The presence of the pyrimidine ring is often associated with bioactivity against various pathogens. Preliminary studies suggest that this compound could inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar pyrimidine derivatives have been studied for their ability to modulate inflammatory pathways, suggesting that this compound could be explored for therapeutic applications in treating inflammatory diseases.

Drug Development Precursor

Due to its unique structural attributes, this compound serves as a precursor for synthesizing new drugs targeting specific biological pathways. Its ability to undergo nucleophilic substitutions makes it versatile in drug design.

Pesticide Development

This compound shows potential as a pesticide due to its biological activity against pests. Its structural characteristics may enhance its efficacy as an agricultural chemical, providing an avenue for developing safer and more effective pest control agents.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. SAR studies have identified key substituents that influence its pharmacological properties:

| Substituent | Biological Activity | IC50 Value (µM) |

|---|---|---|

| Chlorine | Enhances antimicrobial action | Variable |

| Methoxyethyl | Modulates solubility | Variable |

| Carboxylate | Increases reactivity | Variable |

These studies indicate that modifications to the substituents can significantly alter the compound's efficacy against various targets, highlighting the importance of continued research in this area .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

- A study demonstrated its antimicrobial efficacy against specific bacterial strains, suggesting its potential as an alternative treatment option in medicine.

- Another investigation highlighted its role in modulating inflammatory responses in vitro, supporting its use in anti-inflammatory drug development.

These findings emphasize the need for further exploration of this compound's therapeutic potential and mechanisms of action .

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Position

The 2-position substituent significantly influences physicochemical properties and biological activity. Below are key analogs and their differences:

Key Observations :

- Solubility: The methoxyethyl group (ether) and dimethylamino group (amine) enhance water solubility compared to lipophilic methylsulfanyl or sulfonyl groups.

- Reactivity : Methylsulfanyl and sulfonyl groups may participate in oxidation or nucleophilic substitution reactions, whereas the methoxyethyl group is more chemically inert.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

- The methoxyethyl group balances lipophilicity (LogP ~1.5) and polarity, making the compound suitable for membrane penetration in drug delivery.

Biological Activity

Methyl 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and implications for medicinal chemistry, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C_10H_12ClN_2O_3

- Molecular Weight : Approximately 230.65 g/mol

- Key Features :

- Chlorine atom at the 6-position

- Methoxyethyl group at the 2-position

- Carboxylate group at the 4-position

This specific substitution pattern enhances its solubility and potential bioactivity compared to other pyrimidine derivatives.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Antifungal Properties : The compound may inhibit fungal growth, making it a candidate for antifungal drug development.

- Anti-inflammatory Effects : Its activity against inflammatory pathways has been noted, indicating potential therapeutic uses in inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the chlorine and methoxy groups likely enhances its binding affinity to target molecules, modulating their activity.

Interaction Studies

Preliminary studies have focused on how this compound interacts with enzymes and receptors. For instance, structure–activity relationship (SAR) studies have shown that modifications in the molecular structure can significantly influence potency against specific targets .

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have indicated that this compound can inhibit certain enzymes involved in metabolic pathways, which is critical for developing new therapeutic agents .

- Comparative Analysis : A comparison with similar compounds reveals that variations in substituents can lead to different levels of biological activity. For example, compounds with different alkyl chain lengths or functional groups exhibit varying degrees of enzyme inhibition .

- Therapeutic Potential : Research has explored its use as a building block in synthesizing more complex heterocyclic compounds with enhanced pharmacological properties. Its role in medicinal chemistry is promising due to its diverse applications .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Methyl 6-chloro-2-(methylthio)pyrimidine-4-carboxylate | Antimicrobial | |

| Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | Antifungal | |

| Methyl 6-chloro-2-(2-methoxypropyl)pyrimidine-4-carboxylate | Anti-inflammatory |

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 6 undergoes nucleophilic substitution due to the electron-withdrawing nature of the pyrimidine ring. This reaction is typically facilitated by polar aprotic solvents (e.g., DMF, DMSO) and bases such as sodium hydride (NaH) or metal hydrides .

Key Conditions :

-

Temperature : Controlled between –10°C to 100°C, with room temperature (20–25°C) being optimal for many substitutions .

-

Nucleophiles : Amines, thiols, or other nucleophilic agents react with the chloro group, displacing it to form substituted pyrimidines.

-

Yield : High yields are achievable under optimized conditions, particularly when using pre-activated chloropyrimidines .

Example :

In a patent describing related pyrimidine derivatives, nucleophilic substitution with 2-aminothiazole-5-carboxylate and 2-methyl-4,6-dichloropyrimidine demonstrates this reactivity .

Hydrolysis of the Methyl Ester

The methyl ester at position 4 can undergo hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for subsequent derivatization (e.g., amide formation).

Conditions :

-

Base : Sodium hydroxide (NaOH) in methanol or other alcohols .

-

Temperature : Typically performed at 0–60°C, with slow addition at 0°C followed by warming to room temperature .

-

Purification : The acid is isolated via extraction and drying .

Data Table: Hydrolysis Conditions

| Parameter | Detail |

|---|---|

| Base | NaOH (3–7N concentration) |

| Solvent | Methanol, ethanol, or propanol |

| Temperature | 0–60°C |

| Reaction Time | Until starting material disappears |

Amidation and Carbamoylation

The carboxylic acid (or its ester) can react with amines to form amides or carbamates. For example, in structure–activity relationship (SAR) studies, pyrimidine-4-carboxamides are synthesized via coupling reactions .

Key Steps :

-

Activation : The carboxylic acid is converted to an acid chloride (e.g., using oxalyl chloride).

-

Coupling : Reaction with amines (e.g., N-methylphenethylamine) in the presence of bases like DiPEA .

Example Procedure :

A patent describes the synthesis of N-(cyclopropylmethyl)-6-(methyl(phenethyl)amino)-2-morpholinopyrimidine-4-carboxamide via this route, achieving yields up to 71% .

Transesterification

The methyl ester can undergo transesterification with other alcohols (e.g., ethanol, propanol) in the presence of acid or base catalysts. This reaction is useful for generating esters with different alkyl chains.

Conditions :

-

Catalyst : Acidic (e.g., HCl) or basic (e.g., NaOMe) conditions .

-

Solvent : Polar aprotic (e.g., THF) or protic (e.g., methanol) solvents.

Reactivity of the Methoxyethyl Group

The methoxyethyl group at position 2 can participate in further reactions, though specific transformations are not detailed in the provided sources. Potential pathways include:

-

Demethylation : Acidic hydrolysis to form a hydroxyl group.

-

Elimination : Formation of an alkene under dehydrating conditions.

Stability and Purification

The compound’s stability depends on reaction conditions:

-

Heat Sensitivity : Reactions are often conducted at moderate temperatures (e.g., 0–100°C) to avoid decomposition .

-

Purification : Column chromatography (e.g., silica gel) is used to isolate pure products .

Research Findings and Trends

-

Substituent Effects : Electron-donating groups (e.g., methyl) at para positions of pyrimidine derivatives enhance activity in biochemical assays, while electron-withdrawing groups (e.g., chloro) may reduce it .

-

SAR Optimization : Conformational restriction of substituents (e.g., cyclopropylmethyl groups) improves potency in enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound’s synthesis often involves nucleophilic substitution or coupling reactions. For example, the 2-methoxyethyl group can be introduced via alkylation of a pyrimidine precursor using 2-bromoethyl methyl ether or similar reagents under reflux conditions with a base like triethylamine. Solvent choice (e.g., toluene or DMF) and temperature (e.g., 100°C) critically affect reaction efficiency, as seen in analogous syntheses of pyrimidine derivatives . Purification typically employs column chromatography (C18 reverse-phase) or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions, particularly distinguishing between the 6-chloro and 2-(2-methoxyethyl) groups. Mass spectrometry (LCMS) with [M+H]+ ion analysis (e.g., m/z ~289) provides molecular weight validation. Infrared (IR) spectroscopy identifies carbonyl (C=O) and ether (C-O-C) functional groups, while HPLC retention times (e.g., ~1.16 minutes under TFA-modified conditions) assess purity .

Q. What crystallographic tools are recommended for resolving its 3D structure?

- Methodology : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. Hydrogen-bonding patterns and packing motifs can be analyzed via ORTEP-3 for graphical representation, with graph set analysis (e.g., Etter’s formalism) to interpret supramolecular interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized when introducing the 2-methoxyethyl group to the pyrimidine ring?

- Methodology : Kinetic studies suggest that steric hindrance at the 2-position may slow alkylation. Strategies include using excess alkylating agents (1.2–1.5 equiv.) and polar aprotic solvents (DMF or DMSO) to stabilize transition states. Catalytic additives like KI or phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reactivity, as demonstrated in analogous heterocyclic systems .

Q. What contradictions exist in reported bioactivity data for related pyrimidine carboxylates, and how can they be resolved?

- Methodology : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from stereochemical variations or metabolic stability. For instance, (R)- vs. (S)-configured substituents (e.g., 5′-methyl groups in thymidine analogs) show 5-fold potency differences due to enzyme binding specificity. Comparative studies using enantiopure samples and metabolic profiling (e.g., liver microsome assays) are critical .

Q. How do hydrogen-bonding networks influence the compound’s solid-state stability and solubility?

- Methodology : Crystallographic data reveal that the 2-methoxyethyl group participates in weak C–H···O interactions, reducing lattice energy and enhancing solubility in polar solvents. Computational modeling (DFT or MD simulations) can predict solvation free energy, while variable-temperature XRD assesses thermal stability .

Q. What strategies are effective in modifying this compound for targeted drug delivery?

- Methodology : Conjugation with PEGylated linkers or encapsulation in liposomes improves bioavailability. For example, replacing the methyl ester with a prodrug moiety (e.g., phosphoramidite) enhances cellular uptake, as shown in siRNA delivery studies. In vitro assays (e.g., HeLa cell transfection) validate efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.